molecular formula C9H13BrN2S B3143412 1-[(5-Bromothien-2-yl)methyl]piperazine CAS No. 523981-55-7

1-[(5-Bromothien-2-yl)methyl]piperazine

Cat. No. B3143412
CAS RN: 523981-55-7
M. Wt: 261.18 g/mol
InChI Key: STQKVDLGECMYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromothien-2-yl)methyl]piperazine is a chemical compound with the molecular formula C9H13BrN2S and a molecular weight of 261.18 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[(5-Bromothien-2-yl)methyl]piperazine, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-[(5-Bromothien-2-yl)methyl]piperazine is defined by its molecular formula, C9H13BrN2S . Unfortunately, detailed structural analysis such as bond lengths and angles are not available in the search results.


Physical And Chemical Properties Analysis

1-[(5-Bromothien-2-yl)methyl]piperazine is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis of Potent Bacterial Biofilm and MurB Inhibitors

A study by Mekky, A. E. M., & Sanad, S. (2020) described the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating significant antibacterial efficacy against various strains, including E. coli, S. aureus, and S. mutans. One compound showed superior biofilm inhibition activities compared to Ciprofloxacin and also exhibited excellent MurB enzyme inhibitory activities, suggesting potential for treating bacterial infections resistant to standard antibiotics (Mekky & Sanad, 2020).

Inhibitors of Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, demonstrating significant effects on serum biomarkers related to various disease models. These compounds, featuring a triazine-piperidine framework, underline the versatility of piperazine derivatives in drug development for treating diseases with an inflammatory component (Thalji et al., 2013).

Design and Pharmacological Evaluation of Novel Derivatives

A study by Kumar et al. (2017) focused on synthesizing and evaluating novel piperazine derivatives with potential antidepressant and antianxiety activities. Their work emphasizes the role of piperazine derivatives in central nervous system disorders, highlighting the therapeutic potential of these compounds in mental health treatment (Kumar et al., 2017).

Antimicrobial Activities of Piperazine Derivatives

Another area of research involves the synthesis of piperazine derivatives for antimicrobial applications. Shroff et al. (2022) synthesized novel 1,4-disubstituted piperazines and evaluated their antibacterial activities. Their work contributes to the search for new antibiotics capable of combating resistant bacterial strains, demonstrating the importance of piperazine derivatives in addressing the global challenge of antibiotic resistance (Shroff et al., 2022).

Safety and Hazards

The safety data sheet for 1-[(5-Bromothien-2-yl)methyl]piperazine suggests that it should not be released into the environment . In case of accidental release, it should be swept up or vacuumed and collected in a suitable container for disposal . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist .

properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQKVDLGECMYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277593
Record name 1-[(5-Bromo-2-thienyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

523981-55-7
Record name 1-[(5-Bromo-2-thienyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523981-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Bromo-2-thienyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromothien-2-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-Bromothien-2-yl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[(5-Bromothien-2-yl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[(5-Bromothien-2-yl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[(5-Bromothien-2-yl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[(5-Bromothien-2-yl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.